Diisobutyl maleate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14234-82-3 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
bis(2-methylpropyl) but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
RSRICHZMFPHXLE-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C |
Isomeric SMILES |
CC(C)COC(=O)/C=C\C(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C |
Other CAS No. |
14234-82-3 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations
Esterification Pathways for Diisobutyl Maleate (B1232345)
The use of acid catalysts is a cornerstone in the synthesis of diisobutyl maleate, as they protonate the carbonyl oxygen of the maleic anhydride (B1165640), rendering it more susceptible to nucleophilic attack by the alcohol. smolecule.com This catalytic action is crucial for achieving high yields and reasonable reaction times, particularly in the second esterification step. pan.pl
Homogeneous acid catalysts are dissolved in the reaction mixture, leading to excellent contact with the reactants. This section explores several common homogeneous catalysts used in the production of this compound.
####### 2.1.1.1.1. p-Toluenesulfonic Acid Systems
p-Toluenesulfonic acid (p-TSA) is a widely utilized organic acid catalyst for the synthesis of this compound from maleic anhydride and butanol. pvcplast.netwikipedia.orgpenpet.com It is considered less corrosive than strong mineral acids like sulfuric acid. pvcplast.net The general mechanism involves the protonation of the maleic anhydride carbonyl group, which facilitates the nucleophilic attack of isobutanol. pvcplast.net
Research has shown that high yields can be achieved under specific conditions. For instance, a yield of 95.6% was reported when using a molar ratio of maleic anhydride to n-butanol to p-TSA of 1:4:0.16, with the reaction mixture being refluxed for 70 minutes while continuously removing water. researchgate.netjsu.edu.cn In another study, a 16-hour reflux was employed. prepchem.com A different approach using a solid acid catalyst, polyaniline doped with p-toluenesulfonic acid (PTSA/PANI), demonstrated a maleic anhydride conversion of 96.23%. researchgate.net
Table 1: Reaction Conditions for this compound Synthesis using p-TSA Catalysts
| Catalyst System | Reactant Ratio (Anhydride:Alcohol) | Catalyst Loading | Reaction Time | Temperature | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| p-TSA | 1:4 (n-butanol) | 0.16 (molar ratio to anhydride) | 70 min | Reflux | 95.6% Yield | researchgate.netjsu.edu.cn |
| p-TSA | 1:3.33 (n-butanol) | 3.81% (wt) | 3 h | ≤130°C | 96.23% Conversion | researchgate.net |
####### 2.1.1.1.2. Sulfuric Acid Systems
Sulfuric acid is a traditional and effective catalyst for the industrial synthesis of this compound. guidechem.comgoogle.com However, its use is associated with drawbacks such as equipment corrosion and the potential for side reactions like carbonization and oxidation, which can affect product quality. guidechem.compatsnap.com
Kinetic studies have compared the catalytic activity of sulfuric acid to other catalysts. In the esterification of maleic anhydride with various butanols, the activity of sulfuric acid was found to be high, comparable to that of phosphotungstic acid. iich.gliwice.pl The reaction is typically second order with respect to both the acid and the alcohol. pan.plresearcher.life Despite its effectiveness, the environmental and process challenges have led to research into alternative catalysts. guidechem.com
####### 2.1.1.1.3. Ferric Chloride Hexahydrate and Ammonium (B1175870) Ferric Sulfate (B86663) Dodecahydrate Catalysis
Inorganic salts such as ferric chloride hexahydrate (FeCl₃·6H₂O) and ammonium ferric sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) have been investigated as catalysts for the synthesis of dibutyl maleate. researchgate.netjsu.edu.cn These Lewis acids can effectively catalyze the esterification reaction. researchgate.net Ferric chloride hexahydrate is known to be a versatile catalyst in various organic synthesis reactions. ricanoglobal.com Likewise, ammonium ferric sulfate dodecahydrate is used as a catalyst in other esterification and condensation reactions. chemicalbook.com A comparative study on the synthesis of dibutyl maleate evaluated the catalytic activities of these iron salts against p-toluenesulfonic acid and sulfuric acid. researchgate.netjsu.edu.cn
####### 2.1.1.1.4. Phosphotungstic Acid Catalysis
Phosphotungstic acid (H₃PW₁₂O₄₀) has emerged as a highly active and selective heteropolyacid catalyst for the esterification of maleic anhydride with butanols. pan.plguidechem.comiich.gliwice.pl Studies have demonstrated that phosphotungstic acid can be the most active catalyst among several tested, including sulfuric acid and ion-exchange resins. pan.pliich.gliwice.plresearcher.lifeicm.edu.pl Its high protonic acidity contributes to its excellent catalytic performance. The reaction kinetics when using phosphotungstic acid were found to be second order with respect to both the acid and the alcohol. pan.plresearcher.lifeicm.edu.pl The use of this catalyst can lead to very high conversion rates of the monoester to the diester in relatively short time frames under optimized conditions. iich.gliwice.pl
Table 2: Comparison of Catalyst Activity for Maleic Anhydride Esterification
| Catalyst | Relative Activity | Reference |
|---|---|---|
| Phosphotungstic Acid | Highest | pan.pliich.gliwice.plresearcher.life |
| Sulfuric Acid | High | iich.gliwice.pl |
| p-Toluenesulfonic Acid | High | researchgate.netjsu.edu.cn |
| Ferric Chloride Hexahydrate | Effective | researchgate.netjsu.edu.cn |
Heterogeneous Acid Catalysis
Polyaniline Doped with p-Toluene Sulfonic Acid
Two-Stage Esterification Kinetics
The initial stage of the reaction between maleic anhydride and isobutanol is characterized by the rapid and essentially irreversible formation of monobutyl maleate. pan.pliich.gliwice.pl This step involves the opening of the maleic anhydride ring by the alcohol, a process that occurs quickly even without a catalyst. google.comontosight.ai Due to the high velocity of this initial reaction, kinetic studies often focus on the subsequent, slower stage of the process. pan.pliich.gliwice.pl The formation of the monoester is a crucial prerequisite for the eventual synthesis of the desired this compound. ontosight.ai
Catalyzed Formation of this compound from Monobutyl Maleate
The synthesis of this compound from maleic anhydride and isobutanol is a two-stage process. The first stage involves a rapid reaction to form monobutyl maleate. The subsequent conversion of this monoester into the final this compound product represents the second, slower stage of the reaction. google.co.inppor.az This second esterification step is a reversible reaction and necessitates the use of a catalyst to proceed efficiently. google.co.inppor.az
The mechanism of this catalyzed reaction involves the protonation of the monoester's remaining carboxylic acid group by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a second molecule of isobutanol. The reaction concludes with the elimination of a water molecule to yield the this compound diester. To drive the reaction equilibrium towards the product side, the water formed during this stage is continuously removed from the reaction system. google.co.in
Advanced Synthetic Approaches
Microwave-Assisted Heterogeneous Esterification
To enhance reaction rates and improve efficiency, advanced synthetic methods such as microwave-assisted synthesis have been developed. This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net For the synthesis of dibutyl maleate, a compound closely related to this compound, microwave irradiation in the presence of a heterogeneous catalyst like the ion-exchange resin Amberlyst-15 has proven effective. researchgate.netresearchgate.net
In a typical procedure, maleic acid or anhydride is reacted with the alcohol in a microwave reactor. guidechem.com The use of microwave heating can shorten the reaction time from several hours to as little as 60 minutes. researchgate.net Research on the microwave-assisted synthesis of dibutyl maleate using Amberlyst-15 achieved a reaction conversion of 62.6% in 60 minutes under optimized conditions. researchgate.netresearchgate.net This demonstrates a significant process intensification compared to traditional methods. researchgate.net The benefits of microwave-assisted synthesis include not only speed but also potentially higher yields and reduced energy consumption.
The optimized parameters for the microwave-assisted synthesis of dibutyl maleate with Amberlyst-15 are detailed in the table below.
| Parameter | Optimized Value | Reference |
| Acid to Alcohol Mole Ratio | 1:3 | researchgate.net |
| Catalyst Loading | 5.5% (w/w) | researchgate.net |
| Temperature | 70°C | researchgate.net |
| Molecular Sieves | 6% (w/w) | researchgate.net |
| Reaction Time | 60 min | researchgate.net |
| Resulting Conversion | 62.6% | researchgate.net |
Reaction Kinetics and Optimization Studies
Effect of Reactant Stoichiometry (Maleic Anhydride to Butanol Molar Ratio)
The molar ratio of the reactants, specifically maleic anhydride (or its corresponding acid) to isobutanol, is a critical parameter in the synthesis of this compound. An excess of the alcohol is typically used to shift the reaction equilibrium towards the formation of the diester product. dntb.gov.ua
Studies on the synthesis of dibutyl maleate have shown a clear correlation between the alcohol-to-acid ratio and the final conversion. Increasing the molar ratio of n-butanol to maleic acid from 1:3 to 1:4 increased the acid conversion from 50% to 62%. dntb.gov.ua However, further increasing the ratio beyond 1:4 did not lead to an appreciable improvement in conversion, establishing it as an optimum ratio for that specific system. dntb.gov.ua In another study, a high yield of 95.6% for dibutyl maleate was achieved using a maleic anhydride to n-butanol ratio of 1:4.
| Maleic Acid to n-Butanol Mole Ratio | Conversion (%) |
| 1:3 | 50 |
| 1:4 | 62 |
| >1:4 | No appreciable increase |
| Data derived from conventional heating methods with an acidic cation exchange resin catalyst. dntb.gov.ua |
For microwave-assisted synthesis, a molar ratio of 1:3 (acid to alcohol) was found to be optimal. researchgate.net This highlights that the ideal stoichiometry can vary depending on the synthetic method employed.
Catalyst Loading and Activity
The efficiency of this compound synthesis is highly dependent on both the amount of catalyst used (loading) and its intrinsic activity. Different catalysts exhibit varying levels of performance. In a comparative study of catalysts for the esterification of maleic anhydride with butanol isomers, the order of activity was found to be: phosphotungstic acid > sulfuric acid > Dowex 50WX8 >> tetrabutyl zirconate. google.co.inppor.az
Catalyst loading also plays a crucial role. An increase in catalyst loading generally leads to a higher reaction rate due to the greater number of available active sites. dntb.gov.ua For the synthesis of dibutyl maleate using an Indion 225H resin catalyst, increasing the catalyst loading from 4% to 6% (w/w) raised the conversion of maleic acid from 68% to 77%. dntb.gov.ua However, beyond a certain point, the increase in conversion may become less significant as the availability of the substrate becomes the limiting factor. dntb.gov.ua For the microwave-assisted synthesis of dibutyl maleate with Amberlyst-15, an optimal catalyst loading was identified as 5.5% (w/w). researchgate.net
| Catalyst Loading (Indion 225H, % w/w) | Maleic Acid Conversion (%) |
| 4% | 68 |
| 6% | 77 |
| Data derived from conventional heating methods. dntb.gov.ua |
Temperature Dependence and Reaction Rate Constants
Temperature is a key factor influencing the rate of esterification. The effect of temperature on the reaction rate for the synthesis of dibutyl maleate is well-described by the Arrhenius equation. google.co.inppor.az Kinetic studies have typically been conducted in a temperature range of 383 K to 413 K (110°C to 140°C). google.co.inppor.az
The reaction kinetics for the formation of dibutyl maleate from monobutyl maleate and butanol in the presence of acid catalysts like sulfuric acid or phosphotungstic acid were found to be second order with respect to both the acid and the alcohol. ppor.az The activation energy, which indicates the sensitivity of the reaction rate to temperature, has been calculated for related processes. For the microwave-assisted synthesis of dibutyl maleate using Amberlyst-15, the activation energy was found to be 10.17 kJ/mol. researchgate.net In another study on the ultrasound-assisted esterification of maleic acid with butanol, the activation energy for the di-esterification step was calculated to be 23.23 kJ/mol, which was lower than that for the mono-esterification step (34.57 kJ·mol⁻¹), suggesting the second step is less sensitive to temperature changes. researchgate.net
Influence of Butanol Isomers (n-, i-, sec-butanol) on Reaction Rate
In the synthesis of dibutyl maleates via the esterification of maleic anhydride or its derivatives, the structure of the alcohol isomer plays a critical role in determining the reaction rate. Kinetic studies reveal a distinct hierarchy of reactivity among the butanol isomers.
Primary alcohols, specifically n-butanol and isobutanol, demonstrate significantly higher reaction activity compared to the secondary alcohol, sec-butanol. core.ac.uk This difference is primarily attributed to the principle of steric hindrance; the bulkier nature of sec-butanol impedes its ability to approach and react with the carboxylic acid group or its derivative. core.ac.uk The reaction rate is inversely proportional to the degree of steric hindrance, meaning that greater congestion around the hydroxyl group leads to a slower esterification process.
The observed order of reactivity is a key consideration in industrial settings, where reaction time and efficiency are paramount. The choice of a primary butanol isomer like isobutanol over a secondary one can substantially accelerate the formation of the desired diester product.
Table 1: Qualitative Comparison of Butanol Isomer Reactivity in Esterification
| Butanol Isomer | Classification | Relative Reaction Rate | Governing Factor |
|---|---|---|---|
| n-Butanol | Primary | High | Low Steric Hindrance |
| Isobutanol | Primary | High | Low Steric Hindrance |
| sec-Butanol | Secondary | Low | High Steric Hindrance |
Apparent Activation Energy Determination
The apparent activation energy (Ea) is a crucial kinetic parameter that quantifies the minimum energy required for a reaction to occur. For the synthesis of this compound and related esters, this value is influenced by the specific reactants, catalysts, and reaction conditions.
Kinetic studies have determined the activation energy for various relevant esterification reactions. For the synthesis of dibutyl maleate from maleic anhydride and n-butyl alcohol catalyzed by polyaniline doped with p-toluene sulfonic acid, the apparent activation energy was found to be 41.0 kJ/mol. google.com In a separate study on the esterification of maleic acid with n-butanol using Amberlyst-15 as a catalyst, a much higher activation energy of 71.5 kcal/mol (~299 kJ/mol) was calculated. uaeh.edu.mxresearchgate.net Another investigation using a microwave-assisted method with the same catalyst reported an activation energy of 10.17 kJ/mol for the same reaction. nih.gov
While not specific to maleic acid, studies on the esterification of acetic acid with butanol isomers provide valuable comparative data. The activation energy for the reaction with n-butanol was determined to be 28.45 kJ/mol, while the reaction with isobutanol had a lower activation energy of 23.29 kJ/mol, suggesting isobutanol is more reactive under these conditions. uaeh.edu.mxpearson.com
Table 2: Reported Apparent Activation Energies for Related Esterification Reactions
| Reactants | Catalyst | Activation Energy (Ea) | Source |
|---|---|---|---|
| Maleic Anhydride + n-Butanol | PTSA/Polyaniline | 41.0 kJ/mol | google.com |
| Maleic Acid + n-Butanol | Amberlyst-15 | 71.5 kcal/mol | uaeh.edu.mxresearchgate.net |
| Maleic Acid + n-Butanol | Amberlyst-15 (Microwave) | 10.17 kJ/mol | nih.gov |
| Acetic Acid + n-Butanol | Amberlyst-15 | 28.45 kJ/mol | uaeh.edu.mxpearson.com |
| Acetic Acid + Isobutanol | Amberlyst-15 | 23.29 kJ/mol | uaeh.edu.mxpearson.com |
Reaction Order Analysis
The synthesis of this compound from maleic anhydride and isobutanol occurs in two stages. core.ac.ukamelica.org The first is a rapid reaction forming monobutyl maleate, and the second, slower stage is the esterification of this monoester to the diester. core.ac.ukamelica.org Kinetic analyses have focused on this second, rate-determining step.
Studies have shown that the synthesis of dibutyl maleate follows second-order kinetics. core.ac.ukgoogle.comgoogleapis.com Specifically, the kinetics were found to be second order with respect to both the monobutyl maleate (acid) and the butanol (alcohol). core.ac.ukgoogleapis.comjustia.com This implies that the concentration of both reactants significantly influences the rate at which this compound is formed. However, one study noted that when tetrabutyl zirconate was used as a catalyst, the reaction was very slow and depended only on the acid concentration. core.ac.ukgoogleapis.com
Continuous Water Removal Systems in Esterification
The esterification of maleic acid or its anhydride with an alcohol is a reversible reaction that produces water as a byproduct. wikipedia.orgbeilstein-journals.org To achieve high yields of this compound, it is essential to shift the reaction equilibrium toward the products. This is industrially accomplished by continuously removing water from the reaction mixture. core.ac.ukwikipedia.org
A common and effective method for water removal is azeotropic distillation. wikipedia.org In this process, a solvent that forms an azeotrope (a mixture with a constant boiling point) with water, such as toluene, is often used. In the case of this compound synthesis, the excess isobutanol itself can serve as the azeotropic agent. core.ac.uk The water is removed from the reaction system as an azeotropic mixture with the butyl alcohol. core.ac.uk This vapor is typically condensed in a piece of equipment known as a Dean-Stark trap, which allows the denser water to be separated and collected, while the alcohol is returned to the reactor. By eliminating water as it forms, the reverse reaction—hydrolysis of the ester back to carboxylic acid—is prevented, thus driving the reaction to completion. amelica.org
Mechanism of Chemical Transformations
Isomerization to Diisobutyl Fumarate (B1241708)
This compound, the (Z)- or cis-isomer, can be converted into its more stable trans-isomer, diisobutyl fumarate. core.ac.ukpearson.com This cis-trans isomerization is a well-documented transformation for maleate esters and can be catalyzed by a variety of methods. core.ac.uk Industrial production of fumarate esters often involves the isomerization of the corresponding maleate. industrialchemicals.gov.au
The mechanism of isomerization involves creating a state where free rotation is possible around the central carbon-carbon double bond. core.ac.uk This is not possible in the standard double bond structure. Acid catalysis is a common method to achieve this. The reversible addition of a proton from a mineral acid to the double bond can facilitate the rotation needed to form the more thermodynamically stable fumarate isomer. core.ac.uk Lewis acids such as AlCl₃, ZnCl₂, and TiCl₄ can also catalyze the isomerization of monomethyl maleate to monomethyl fumarate. wikipedia.org Other catalysts, including halides of phosphorus or sulfur acids (e.g., phosphorus oxychloride, thionyl chloride), have been patented for the isomerization of dialkyl maleates, including dibutyl maleate, to their corresponding fumarates. google.com
Hydrolysis Pathways to Maleic Acid
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, hydrolysis represents the reverse of the esterification reaction, yielding maleic acid and isobutanol. This reaction can occur under either acidic or basic conditions.
The acid-catalyzed hydrolysis mechanism is the microscopic reverse of the Fischer esterification process. amelica.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. amelica.org This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. amelica.org The attack by water forms a tetrahedral intermediate. Following a proton transfer from the attacking water molecule to one of the alkoxy groups, the isobutanol molecule is eliminated as a good leaving group. The final step is the deprotonation of the resulting protonated carboxylic acid to yield maleic acid and regenerate the acid catalyst. beilstein-journals.org Studies have shown that maleate esters are readily hydrolyzed to maleic acid and the corresponding alcohol under simulated physiological conditions.
Polymerization and Copolymerization Science
Diisobutyl Maleate (B1232345) as a Monomer and Comonomer
Due to steric hindrance from its bulky ester groups, diisobutyl maleate exhibits very low reactivity in homopolymerization. sid.ir However, it readily copolymerizes with electron-rich monomers, making it a valuable component in creating materials with specific attributes. researchgate.net
Free Radical Copolymerization Mechanisms
The free-radical copolymerization of DIBM is a well-studied process. The mechanism involves the initiation of a radical species, typically from an initiator like 2,2′-azobis(isobutyronitrile) (AIBN), which then propagates by adding to the monomer units. rsc.orgresearchgate.net The reactivity of the growing polymer chain and the monomers dictates the composition and structure of the final copolymer. The terminal model is often used to describe the kinetics of these copolymerizations, though the penultimate model may provide a more accurate description for many systems, accounting for the influence of the second-to-last monomer unit on the addition of the next monomer. cmu.edu
Copolymerization with Vinyl Acetate (B1210297) (VAc) Systems
The copolymerization of DIBM with vinyl acetate (VAc) is of particular industrial and academic interest, yielding copolymers used in adhesives and coatings. sid.iracs.org
Reactivity ratios are crucial for predicting copolymer composition. For the VAc-DIBM system, both reactivity ratios (rVAc and rDIBM) are typically less than one, which indicates a tendency towards alternating copolymerization. researchgate.net The values can be influenced by factors such as the solvent and the molecular weight of the resulting copolymer. For instance, in a free-radical copolymerization in chloroform, the reactivity ratios were determined to be rVAc = 0.1135 and rDIBM = 0.0562 for copolymers with a number-average molecular weight (Mn) below 10⁴ g/mol . rsc.orgrsc.org For copolymers with a higher Mn of about 2 x 10⁴ g/mol , the values were found to be rVAc = 0.1911 and rDIBM = 0.0381. rsc.orgrsc.org These differences highlight the influence of reaction conditions on monomer incorporation.
Table 1: Reactivity Ratios for VAc-DIBM Copolymerization
| Copolymer Mn (g/mol) | rVAc | rDIBM | r1 * r2 | Method | Reference |
|---|---|---|---|---|---|
| < 10,000 | 0.1135 | 0.0562 | 0.0064 | Meyer-Huglin | rsc.orgrsc.org |
| ~20,000 | 0.1911 | 0.0381 | 0.0073 | Not Specified | rsc.orgrsc.org |
| Not Specified | 0.1102 | 0.0421 | Not Specified | Extended Kelen-Tudos | rsc.orgresearchgate.net |
The microstructure of VAc-DIBM copolymers has been extensively studied using techniques like ¹H NMR and ¹³C NMR spectroscopy. rsc.orgresearchgate.netresearchgate.net These analyses allow for the determination of the copolymer composition and the sequence distribution of the monomer units along the polymer chain. rsc.org In batch emulsion copolymerization of a 4:1 weight ratio of VAc to DIBM, ¹H NMR analysis showed that the copolymer composition remained close to the monomer feed ratio throughout the polymerization. acs.orgacs.org However, other evidence suggests the presence of microphase separation within the latex polymer, which appears to be consistent regardless of monomer conversion. acs.orgacs.org
Influence on Copolymerization Rate and Molecular Weight Distribution
Controlled Radical Polymerization Techniques
To achieve better control over the polymer architecture, molecular weight, and molecular weight distribution, controlled radical polymerization (CRP) techniques have been applied to the copolymerization of DIBM. Iodine transfer polymerization (ITP) and reverse iodine transfer polymerization (RITP) have been successfully employed for the copolymerization of VAc and DIBM. researchgate.netippi.ac.ir
In RITP of VAc and DIBM, using iodine as a chain transfer agent generator and AIBN as an initiator, copolymers with predictable molecular weights and relatively narrow molecular weight distributions (e.g., Mn = 19330 g/mol and PDI = 1.25) have been synthesized. ippi.ac.ir The presence of DIBM was found to decrease the copolymerization rate and increase the polydispersity. ippi.ac.ir Depending on the initial comonomer feed ratio, this method can produce either alternating copolymers or block terpolymers. ippi.ac.ircolab.ws It was also observed that the incorporation of DIBM units into the copolymer chains enhances the thermal stability of the resulting VAc-based polymer. researchgate.net
Reverse Iodine Transfer Radical Polymerization (RITP)
Copolymerization with Organotin Monomers (e.g., Dibutyltin (B87310) Maleate)
This compound's reactivity extends to copolymerization with specialized monomers, such as organotin compounds. Research in this area has often focused on Dibutyltin Maleate (DBTM), an organotin monomer synthesized from the reaction of dibutyltin oxide with maleic anhydride (B1165640). nih.gov Free radical copolymerization of DBTM has been performed with comonomers like styrene (B11656) (ST) and butyl acrylate (B77674) (BA), using an initiator to begin the polymerization process. nih.govnih.gov The resulting copolymers incorporate the organotin moiety into the polymer backbone, which can impart specific properties to the final material. nih.gov The structure of these organotin monomers and the subsequent copolymers are confirmed through methods like FTIR, ¹H NMR, and ¹³C-NMR spectroscopy. nih.gov
Understanding the reactivity ratios of comonomers is crucial for predicting the final copolymer composition and sequence distribution. nih.gov For the copolymerization of organotin monomers like Dibutyltin Maleate (DBTM, M₁) with comonomers such as styrene (ST, M₂) and butyl acrylate (BA, M₂), reactivity ratios (r₁ and r₂) are calculated from the copolymer composition at low conversion levels (≤15% wt/wt). nih.govnih.gov The Fineman-Ross (FR) method is a common technique used for this calculation. nih.gov
The reactivity ratios provide insight into the relative reactivity of the monomers toward the growing polymer chain radicals. For the DBTM (M₁) and Styrene (M₂) system, the reactivity ratios were found to be r₁ = 0.09 and r₂ = 0.20. For the DBTM (M₁) and Butyl Acrylate (M₂) system, the ratios were r₁ = 0.14 and r₂ = 2.40. nih.gov
These values indicate that in the copolymerization with styrene, both monomers have a tendency to react with the other type of radical, suggesting a trend towards alternation. In the case of butyl acrylate, the higher value of r₂ indicates that the butyl acrylate radical prefers to add another butyl acrylate monomer, and the butyl acrylate monomer is more reactive towards the DBTM radical than another DBTM monomer. nih.gov
Table 1: Reactivity Ratios for Copolymerization of Dibutyltin Maleate (M₁)
| Comonomer (M₂) | r₁ (DBTM) | r₂ |
|---|---|---|
| Styrene (ST) | 0.09 | 0.20 |
| Butyl Acrylate (BA) | 0.14 | 2.40 |
Data sourced from reactivity studies of organotin copolymers. nih.gov
Application in Polymer Architecture and Material Properties
The inclusion of this compound as a comonomer or plasticizer significantly influences the final properties of a polymer, tailoring it for specific applications by altering its physical and chemical characteristics.
Modifying Polymer Flexibility and Durability
This compound, and its analogue dibutyl maleate, are widely used as plasticizers or comonomers to enhance the flexibility and durability of various polymers, particularly in vinyl resins like polyvinyl chloride (PVC). atamanchemicals.compvcplast.netataman-chemicals.comatamankimya.com When incorporated into a polymer matrix, the bulky isobutyl groups of the maleate ester insert themselves between the polymer chains. pvcplast.net This action increases the free volume and reduces the intermolecular forces between the chains, allowing them to move more freely relative to one another. pvcplast.net
The direct result of this internal plasticization is a reduction in the hardness and brittleness of the resulting polymer. atamanchemicals.comataman-chemicals.com This modification is critical in applications where rigid polymers like PVC need to be made more pliable and resilient for use in products such as flexible films, coatings, and adhesives. atamankimya.comneuchem.com By adjusting the concentration of this compound in the copolymer, the degree of flexibility can be precisely controlled to meet the demands of the intended application. researchgate.net
Enhancing Hydrophobicity and Water Resistance of Poly(vinyl acetate) Latex Films
In the formulation of poly(vinyl acetate) (PVAc) latex films, the incorporation of dialkyl maleates like dibutyl maleate as a comonomer has been shown to significantly improve the film's hydrophobicity and water resistance. ataman-chemicals.comresearchgate.netatamankimya.comatamanchemicals.com PVAc is inherently somewhat sensitive to water, which can limit its application in humid environments or where direct water contact is possible.
Copolymerization of vinyl acetate with this compound introduces hydrophobic alkyl chains into the polymer structure. This chemical modification alters the surface properties of the resulting latex film. Studies have examined the effect of comonomer type and ratio on the water contact angle of PVAc latex films. researchgate.netyildiz.edu.tr An increase in the water contact angle is a direct measure of increased surface hydrophobicity. Research demonstrates that as the content of dibutyl maleate in the copolymer increases, the water resistance of the film is enhanced. researchgate.netyildiz.edu.tr This improvement is crucial for applications such as water-resistant adhesives, paints, and coatings. ataman-chemicals.comatamankimya.com
Role in Nanocomposite Synthesis
The synthesis of polymer nanocomposites often involves the incorporation of inorganic fillers into a polymer matrix to enhance material properties. While direct research on Poly(vinyl acetate-co-dibutyl maleate)/Sodium-Montmorillonite is not extensively detailed in the provided context, the principles of using DBM in similar copolymer systems offer relevant insights.
Integration into Polyaspartic Technology
This compound is a key intermediate in the production of polyaspartic esters, which are foundational to modern polyaspartic technology. atamanchemicals.compvcplast.netatamankimya.comataman-chemicals.com This technology is utilized in high-performance coatings, adhesives, sealants, and elastomers. atamanchemicals.compvcplast.netatamankimya.comataman-chemicals.com
The process involves a Michael addition reaction, where an amine is reacted with a dialkyl maleate. atamanchemicals.compvcplast.netatamankimya.com While diethyl maleate is commonly used, this compound serves as an important alternative. atamanchemicals.compvcplast.netatamankimya.com The resulting polyaspartic esters are then formulated to create materials with desirable characteristics, including durability and flexibility. atamanchemicals.compvcplast.net As a comonomer, DBM helps to reduce the hardness and brittleness of the final polymer products. atamanchemicals.compvcplast.net
Design of Copolymers with Specific Glass Transition Temperatures
The glass transition temperature (Tg) is a critical property of polymers, defining the point at which they transition from a rigid, glassy state to a more flexible, rubbery state. This compound is instrumental in designing copolymers with specific, often lower, glass transition temperatures.
When copolymerized with monomers like vinyl acetate (VAc), DBM acts as an internal plasticizer, effectively lowering the Tg of the resulting polymer. synthomer.com Research has shown that the composition of vinyl acetate/dibutyl maleate (VAc/DBM) copolymers directly influences their Tg, with values observed in the range of 7°C to 23°C depending on the monomer ratio. researchgate.net For instance, a P(VAc-DBM) copolymer synthesized from a 4:1 weight ratio of VAc to DBM can exhibit two distinct glass transition temperatures, a pronounced transition at 24°C and a weaker one around 34°C, indicating phase separation due to differences in polymer chain branching. Another vinyl acetate-dibutyl maleate copolymer dispersion, EMULTEX 4300, is reported to have a Tg of +31°C. synthomer.com The ability to precisely control the Tg is crucial for formulating adhesives, coatings, and films with the desired mechanical properties for their intended application temperature range. google.com
Table 1: Glass Transition Temperatures (Tg) of Various this compound Copolymers
| Copolymer System | Monomer Ratio (w/w) | Reported Glass Transition Temperature (Tg) |
| Vinyl Acetate / Dibutyl Maleate (VAc/DBM) | Not Specified | 7°C to 23°C researchgate.net |
| Poly(vinyl acetate-co-dibutyl maleate) | 4:1 (VAc:DBM) | 24°C and 34°C |
| EMULTEX 4300 (Vinyl Acetate-Dibutyl Maleate) | Not Specified | +31°C synthomer.com |
Polymer Diffusion Studies in Latex Films
The study of polymer diffusion in latex films is essential for understanding the film formation process, which involves the coalescence of individual polymer particles. This compound has been a key component in copolymers used for such investigations.
Research on Poly(vinyl acetate-co-dibutyl maleate) [P(VAc-DBM)] latex films has utilized techniques like Förster resonance energy transfer (FRET) to monitor the movement of polymer chains across particle boundaries. acs.orgacs.org Studies have compared P(VAc-DBM) samples with and without significant gel content. acs.orgacs.org
One investigation looked at two sets of P(VAc-DBM) polymers made from a 4:1 VAc:DBM weight ratio. acs.org A high molecular weight, high-gel sample showed an apparent activation energy (Ea) for diffusion of 37 ± 2 kcal/mol. acs.org In contrast, a lower molecular weight, gel-free sample had a higher Ea of 45 ± 2 kcal/mol. acs.org This difference was attributed to variations in the microscopic friction coefficient and the distinct glass transition temperatures of the two samples. acs.org The presence of gel was found to affect the extent of polymer diffusion, with the gel-free sample showing much greater polymer mixing between particles. These studies highlight that while DBM facilitates film formation through plasticization, factors like gel content and molecular architecture significantly control the dynamics of polymer chain diffusion. acs.org
Impact on UV Filtration Power in Polymeric Systems
This compound is reported to enhance the UV filtration capabilities of polymeric systems, a valuable property for materials exposed to sunlight. atamankimya.comatamankimya.comataman-chemicals.com Its incorporation as a comonomer in paints and coatings can improve the stability of the film against degradation from ultraviolet light. pvcplast.netataman-chemicals.com
Environmental Fate and Transport Research
Biodegradation Pathways and Rates
The biodegradation of diisobutyl maleate (B1232345) is a key factor in determining its environmental persistence. Research indicates that it is susceptible to microbial degradation, particularly under aerobic conditions.
Studies have shown that diisobutyl maleate undergoes rapid and extensive aerobic biodegradation in both soil and water environments. researchgate.netnih.gov In controlled laboratory tests, primary degradation of the compound was observed to be complete within a short period. researchgate.netnih.govscience.gov One study reported that the primary degradation of dibutyl maleate (DBM) occurred fully within three days. researchgate.netnih.gov Furthermore, the total mineralized fraction of DBM, which represents its conversion to inorganic substances like carbon dioxide, was found to reach a constant value of approximately 65%. researchgate.netnih.gov Another study, following OECD guidelines, concluded that dibutyl maleate is readily biodegradable, with a mean degradation of 93% after 14 days and 95% after 19 days. oecd.orgcdhfinechemical.com This susceptibility to microbial breakdown is a critical aspect of its environmental profile.
Interactive Data Table: Aerobic Biodegradation of Dibutyl Maleate (DBM)
| Parameter | Result | Time Frame | Reference |
|---|---|---|---|
| Primary Degradation | Complete | 3 days | researchgate.net, nih.gov |
| Mineralization | ~65% | 28 days | researchgate.net, nih.gov |
| Ready Biodegradability (OECD Guideline) | 93% | 14 days | oecd.org |
To better understand its environmental performance, the biodegradation of this compound has been compared with other potential and existing fuel oxygenates and common fuel components like benzene (B151609) and methyl tertiary-butyl ether (MTBE). researchgate.netnih.govscience.gov In these comparative studies, DBM demonstrated significantly faster and more complete biodegradation. researchgate.netnih.gov
For instance, while DBM's primary degradation was complete in 3 days, another potential diesel additive, tripropylene (B76144) glycol methyl ether (TGME), exhibited a lag phase of about 8 days and was not fully degraded even after 28 days. researchgate.netnih.gov In the same study, benzene also showed complete primary degradation within 3 days, but the highly persistent fuel oxygenate MTBE showed no degradation at all. researchgate.netnih.gov The mineralization of DBM to approximately 65% was substantially higher than that of TGME, which was around 40%. researchgate.netnih.gov These findings suggest that from a biodegradation perspective, DBM is a more favorable option compared to compounds like TGME and MTBE. researchgate.netscience.gov
Interactive Data Table: Comparative Biodegradation of Fuel Oxygenates and Reference Compounds
| Compound | Primary Degradation Time | Mineralization (at 28 days) | Reference |
|---|---|---|---|
| Dibutyl Maleate (DBM) | 3 days | ~65% | researchgate.net, nih.gov |
| Tripropylene Glycol Methyl Ether (TGME) | >28 days (incomplete) | ~40% | researchgate.net, nih.gov |
| Benzene | 3 days | Not Reported | researchgate.net, nih.gov |
The chemical structure of this compound plays a crucial role in its susceptibility to biodegradation. osti.govsae.org As an ester, DBM is expected to be readily biodegradable. osti.gov The ester linkages in its structure are susceptible to hydrolysis, which is often the initial step in the biodegradation process, breaking the molecule down into smaller, more easily metabolized components. nih.gov
This contrasts with the chemical structure of other fuel oxygenates like TGME and MTBE, which contain ether groups (C-O-C). osti.gov These aliphatic ether linkages are known to be more recalcitrant and resistant to microbial transformation, which explains the observed persistence of these compounds in the environment. osti.govacs.org Therefore, the presence of the ester functional group in this compound is a key determinant of its higher biodegradability compared to ether-based fuel additives. osti.govsae.org
Comparative Biodegradation Studies with Other Fuel Oxygenates and Reference Compounds
Environmental Mobility and Persistence
The mobility of this compound in the environment is influenced by its physical and chemical properties, which dictate its distribution and retention in different environmental matrices.
Transport prediction models have been used to simulate the movement of this compound in the environment following a potential release. researchgate.netscience.govosti.gov These simulations indicate that if released, DBM would primarily concentrate in soil and water, with minimal impact on the air. researchgate.netnih.govscience.gov This is attributed to its physicochemical properties, which favor its partitioning into these compartments. osti.gov
Simulations comparing DBM with more mobile fuel components like benzene and MTBE show that DBM is significantly less mobile in soil. osti.govsae.orgresearchgate.net This reduced mobility lowers the potential for widespread contamination of groundwater compared to substances like MTBE, which has been a notable groundwater contaminant. osti.govacs.org
The limited mobility of this compound in soil is a result of its increased retention on soil particles and its presence in soil water. osti.govsae.orgresearchgate.netdoi.org This retention is influenced by the organic carbon content of the soil, with higher organic carbon leading to increased sorption. osti.gov DBM, along with benzene, tends to partition primarily to soil particles. osti.gov
In comparative transport simulations in different soil types, DBM showed very little movement in both clayey and sandy soils after one year, indicating a strong affinity for the solid phase. osti.gov This is in contrast to compounds like TGME, which can move with infiltrating water in sandy soils, and benzene and MTBE, which can be redistributed through vapor-phase diffusion in the soil column. osti.gov The strong sorption of DBM to soil particles, combined with its biodegradability, contributes to its lower potential threat to groundwater resources. osti.gov
Atmospheric Degradation (e.g., Reaction with Hydroxyl Radicals)
In the atmosphere, the primary degradation pathway for organic compounds like this compound is through reaction with photochemically produced hydroxyl (OH) radicals. niwa.co.nz This reaction is a critical factor in determining the atmospheric lifetime of the compound.
Research Findings: The rate of atmospheric oxidation determines the persistence of a chemical in the air. For compounds like dialkyl maleates, this is largely dictated by the rate at which they react with OH radicals. While specific experimental data for this compound is limited, estimation models are commonly employed. Using the Atmospheric Oxidation Program (AopWin), the half-life of the structurally similar dibutyl maleate can be calculated based on its reaction with hydroxyl radicals. osti.gov
Table 1: Estimated Atmospheric Degradation of Dibutyl Maleate
| Parameter | Value | Source |
|---|---|---|
| Overall OH Rate Constant | 1.604 x 10⁻¹¹ cm³/molecule-sec | thegoodscentscompany.com |
| Atmospheric Half-life | ~7.5 - 8.0 hours | osti.govthegoodscentscompany.com |
Data is for dibutyl maleate, a structural isomer of this compound, and is based on estimation models (AopWin™).
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For esters like this compound, hydrolysis results in the formation of an alcohol (isobutanol) and a carboxylic acid (maleic acid). This process is a significant degradation pathway in aqueous environments. The rate of hydrolysis can be influenced by pH, with the reaction being catalyzed by either acid or base. iich.gliwice.pl
Research Findings: The environmental persistence of this compound in water is influenced by its rate of hydrolysis. Estimation programs, such as HYDROWIN, can predict the hydrolysis rate under various pH conditions. For the analogue dibutyl maleate, the hydrolysis half-life has been estimated at a neutral pH (pH 7). osti.gov Under these conditions, the ester is predicted to hydrolyze over a period of several months. The process can be faster under acidic or basic conditions. iich.gliwice.pl
Table 2: Estimated Hydrolysis of Dibutyl Maleate
| Condition | Estimated Half-life | Source |
|---|---|---|
| Neutral pH (25 °C) | 122 days | osti.gov |
Data is for dibutyl maleate, a structural isomer of this compound, and is based on estimation models (HYDROWIN™).
Multimedia Environmental Modeling
Multimedia environmental models are computational tools used to predict the distribution and fate of chemicals in the environment. researchgate.net These models consider the properties of the chemical and the characteristics of a defined environment, which is divided into different compartments or "media" such as air, water, soil, and sediment. canada.ca
Fugacity Models: A widely used type of multimedia model is the fugacity model. canada.ca Fugacity, which has units of pressure, can be thought of as the "escaping tendency" of a chemical from a particular phase. embrapa.br When a chemical is at equilibrium between two phases, their fugacities are equal. Fugacity models use a chemical's physical-chemical properties (like water solubility, vapor pressure, and octanol-water partition coefficient) to calculate its partitioning and persistence in a model environment. canada.cacanada.ca
Level I and II models calculate the equilibrium distribution of a chemical assuming it is evenly distributed throughout the system. canada.ca
Level III models provide a more realistic, non-equilibrium, steady-state picture, considering continuous emissions and removal processes like degradation and advection (movement out of the system). canada.ca
Level IV models are unsteady-state, describing how concentrations change over time in response to varying emissions. embrapa.br
For a compound like this compound, a Level III fugacity model can be used to estimate its likely environmental distribution. Based on the properties of the similar dibutyl maleate, which has low vapor pressure and is sparingly soluble in water, transport predictions suggest it would tend to concentrate in soil and water compartments, with minimal impact on the air. osti.govresearchgate.netresearchgate.net These models are valuable for identifying potential environmental sinks for a chemical and for conducting initial risk assessments before extensive experimental data is available. osti.govcanada.ca
Advanced Analytical Methodologies in Diisobutyl Maleate Research
Spectroscopic Characterization Techniques
Spectroscopy plays a pivotal role in the molecular-level investigation of Diisobutyl Maleate (B1232345), providing detailed information about its structural features and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Composition Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and compositional analysis of Diisobutyl Maleate and its copolymers. scielo.brresearchgate.netipb.pt Both ¹H NMR and ¹³C NMR provide critical data on the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons within the molecule are observed. researchgate.net The chemical shifts, reported in parts per million (ppm), and the splitting patterns of these signals allow for the precise assignment of each proton. For instance, the protons of the isobutyl groups and the vinyl protons of the maleate moiety exhibit characteristic resonances. researchgate.net Analysis of copolymers containing this compound, such as those with vinyl acetate (B1210297), utilizes ¹H NMR to determine the copolymer composition by integrating the respective monomer signals. researchgate.netresearchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. slideshare.netsavemyexams.com Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon framework. This technique is particularly useful in confirming the presence of the ester carbonyl carbons and the olefinic carbons of the maleate double bond.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | δ 6.2-6.3 | s | Olefinic protons (-CH=CH-) |
| ¹H | δ 3.8-3.9 | d | Methylene protons (-OCH₂-) |
| ¹H | δ 1.9-2.1 | m | Methine proton (-CH(CH₃)₂) |
| ¹H | δ 0.9-1.0 | d | Methyl protons (-CH(CH₃)₂) |
| ¹³C | δ 165-166 | - | Ester carbonyl carbon (C=O) |
| ¹³C | δ 129-130 | - | Olefinic carbons (-CH=CH-) |
| ¹³C | δ 71-72 | - | Methylene carbon (-OCH₂-) |
| ¹³C | δ 27-28 | - | Methine carbon (-CH(CH₃)₂) |
| ¹³C | δ 18-19 | - | Methyl carbons (-CH(CH₃)₂) |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. researchgate.netsurfacesciencewestern.comucdavis.edu The FT-IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. libretexts.org
For this compound, the most prominent absorption band is the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1720-1740 cm⁻¹. researchgate.netmdpi.com Other significant peaks include the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the alkyl groups. researchgate.netnih.gov The presence and position of these bands provide definitive evidence for the compound's key functional groups. analis.com.my FT-IR is also utilized to characterize copolymers of this compound, confirming the incorporation of the monomer into the polymer chain. researchgate.net
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1730 | C=O Stretch | Ester |
| ~1645 | C=C Stretch | Alkene |
| ~1160 | C-O Stretch | Ester |
| 2870-2960 | C-H Stretch | Alkane |
Note: The exact positions of the absorption bands can be influenced by the sample's physical state and molecular environment. nist.gov
Fluorescence Spectroscopy for Energy Transfer Experiments
Fluorescence spectroscopy serves as a powerful tool in studying the dynamics of systems containing this compound, particularly in the context of fluorescence resonance energy transfer (FRET) experiments. illinois.edulibretexts.org While this compound itself is not typically fluorescent, it can be incorporated into polymer systems, such as poly(vinyl acetate-co-dibutyl maleate) latexes, which are then labeled with fluorescent donor and acceptor dyes. acs.org
In these experiments, the efficiency of energy transfer between the donor and acceptor molecules provides information about the proximity and interaction of the polymer chains. acs.orgutoronto.ca This technique has been instrumental in investigating phenomena such as polymer diffusion and phase separation in latex films containing this compound copolymers. acs.org The analysis of fluorescence decay profiles allows for the calculation of energy transfer efficiencies, offering insights into the nanostructure of the material. acs.org
Chromatographic and Separation Techniques
Chromatographic methods are essential for the separation, purification, and analysis of this compound and related polymeric materials, providing data on molecular weight and purity.
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. researchgate.netwikipedia.orglcms.cz GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.orgtdblabs.se
When this compound is used as a comonomer in polymerization reactions, GPC is employed to determine key parameters of the resulting copolymers, such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). researchgate.nettdblabs.sepolyanalytik.com The PDI provides a measure of the breadth of the molecular weight distribution. tdblabs.se For example, in the copolymerization of vinyl acetate and this compound, GPC analysis has been used to demonstrate how the use of a chain transfer agent can control the molecular weight of the resulting copolymers. researchgate.net The technique is crucial for understanding how reaction conditions affect the final polymer properties. google.com
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. globalresearchonline.netslideshare.netresearchgate.net TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). globalresearchonline.net
The purity of a this compound sample can be quickly evaluated by spotting it on a TLC plate and developing it with an appropriate solvent system. researchgate.netmdpi.com A pure compound will ideally show a single spot. The presence of multiple spots indicates the presence of impurities. globalresearchonline.net The retention factor (Rf) value of each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes when compared to a standard. researchgate.net TLC is also valuable for determining the optimal solvent conditions for larger-scale purification techniques like column chromatography. globalresearchonline.net
Elemental and Compositional Analysis
Elemental and compositional analysis are fundamental in verifying the synthesis and determining the makeup of this compound-containing compounds and polymers.
Elemental analysis is a cornerstone technique for the characterization of newly synthesized organic compounds, including those derived from this compound. This method accurately determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally measured values are then compared against the theoretically calculated values based on the compound's molecular formula to confirm its purity and structure. For instance, in the synthesis of novel compounds involving this compound, elemental analysis serves as a crucial verification step. google.com The theoretical elemental composition of pure this compound (C12H20O4) is approximately 63.14% Carbon, 8.83% Hydrogen, and 28.03% Oxygen. medkoo.com While direct analysis of oxygen is less common, the percentages of C and H are primary indicators.
In a study involving the synthesis of an extreme pressure antiwear agent from this compound, the elemental analysis results for the target compounds were found to be in close agreement with the theoretical values calculated from their molecular formulas, confirming the successful synthesis of the desired products. google.com
Table 1: Theoretical vs. Experimental Elemental Analysis Data for a this compound Derivative
| Element | Theoretical Value (%) | Measured Value (%) | Absolute Error |
|---|---|---|---|
| C | Varies by derivative | Matches closely | Within acceptable limits google.com |
| H | Varies by derivative | Matches closely | Within acceptable limits google.com |
| N | Varies by derivative | Matches closely | Within acceptable limits google.com |
This table is illustrative and based on findings where measured values for derivatives containing C, H, N, and S were consistent with theoretical calculations. google.com
When this compound is copolymerized with organometallic monomers, such as those containing tin, specific elemental analysis is employed to determine the copolymer composition. nih.govnih.gov A notable example is the analysis of organotin copolymers of dibutyltin (B87310) maleate (DBTM). nih.govnih.gov The Gilman and Rosenberg method is a classic and effective technique for quantifying the percentage of tin in these polymers. nih.govnih.gov
The process involves synthesizing copolymers of DBTM with other monomers like styrene (B11656) (ST) or butyl acrylate (B77674) (BA). nih.govnih.gov By determining the tin percentage in the resulting copolymer, researchers can calculate the molar fraction of the organotin monomer incorporated into the polymer chain. nih.gov This information is vital for calculating monomer reactivity ratios using methods like the Fineman-Ross method, which provides insights into the copolymerization behavior. nih.govnih.gov
In one study, the copolymerization of DBTM and dibutyltin citraconate (DBTC) with styrene and butyl acrylate was investigated. nih.gov The copolymer composition was determined through tin analysis, which subsequently allowed for the calculation of reactivity ratios. nih.gov
Table 2: Tin Analysis Data for Dibutyltin Maleate (DBTM) Copolymers
| Copolymer System | Monomer Feed Ratio (DBTM/Comonomer) | Tin Content (%) in Copolymer | Copolymer Composition (Mole Fraction of DBTM) |
|---|---|---|---|
| DBTM-co-ST | Varied | Determined by Gilman & Rosenberg method nih.gov | Calculated from Tin % nih.gov |
This table represents the type of data generated in studies of organotin copolymers of this compound, where precise tin content is used to elucidate copolymer composition. nih.gov
Elemental Analysis (C, H, N)
Microscopic and Diffraction Techniques
Microscopic and diffraction techniques are indispensable for probing the structure and morphology of materials at the nanoscale, which is particularly relevant for this compound-based nanocomposites.
X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. drawellanalytical.com In the context of this compound research, XRD is crucial for characterizing the structure of nanocomposites. colab.ws When nanofillers, such as clays (B1170129) or nanoparticles, are incorporated into a polymer matrix containing this compound, XRD can determine the degree of dispersion and intercalation of the filler. colab.wsresearchgate.net
The XRD pattern of a nanocomposite provides information about the spacing between the layers of the nanofiller. An increase in the interlayer spacing (d-spacing), indicated by a shift of the diffraction peak to a lower angle (2θ), suggests that the polymer chains have intercalated between the filler layers. researchgate.net Complete disappearance of the diffraction peak may signify exfoliation, where the layers are fully separated and dispersed within the polymer matrix. colab.ws
For example, in the study of poly(vinyl acetate-co-dibutyl maleate)/sodium montmorillonite (B579905) nanocomposites, XRD analysis revealed that an intercalated structure was formed at low conversion, with the potential for an exfoliated structure at higher conversions. colab.ws Similarly, XRD has been used to study the crystal phase changes in polypropylene (B1209903) (PP) when nano-silicon nitride is introduced, with HDPE-g-dibutyl maleate acting as a compatibilizer. researchgate.net
Table 3: Illustrative XRD Data for a this compound Nanocomposite
| Sample | Diffraction Peak (2θ) | d-spacing (Å) | Interpretation |
|---|---|---|---|
| Pure Nanoclay | Original position | Baseline value | Crystalline structure of the clay colab.wsresearchgate.net |
| Nanocomposite (Low Conversion) | Shifted to lower angle | Increased value | Intercalated structure colab.ws |
Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the direct visualization of the internal structure and morphology of materials at the nanoscale. nottingham.ac.ukcreative-biostructure.com It is an essential tool for confirming the dispersion and arrangement of nanofillers within a this compound-based polymer matrix, complementing the data obtained from XRD. colab.wsmdpi.com
TEM provides direct visual evidence of whether the nanofiller is intercalated, exfoliated, or agglomerated within the composite. mdpi.comunirioja.es In an intercalated structure, ordered stacks of nanofiller layers are visible, whereas in an exfoliated structure, individual layers are randomly dispersed. unirioja.es TEM can also reveal the size, shape, and distribution of the nanoparticles. mdpi.com
In the investigation of poly(vinyl acetate-co-dibutyl maleate)/sodium montmorillonite nanocomposites, TEM was used alongside XRD to confirm the formation of intercalated and exfoliated structures. colab.ws For other polymer nanocomposites, TEM has been instrumental in observing the dispersion of nanofillers and identifying agglomeration at higher concentrations. mdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Dibutyltin maleate | DBTM |
| Styrene | ST |
| Butyl acrylate | BA |
| Dibutyltin citraconate | DBTC |
| Polypropylene | PP |
| Poly(vinyl acetate-co-dibutyl maleate) | - |
| Sodium montmorillonite | Na-MMT |
| Silicon nitride | Si3N4 |
| High-density polyethylene-graft-dibutyl maleate | HDPE-g-dibutyl maleate |
| Carbon | C |
| Hydrogen | H |
| Nitrogen | N |
| Oxygen | O |
| Tin | Sn |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
There is no available research detailing Density Functional Theory (DFT) calculations specifically for diisobutyl maleate (B1232345). DFT is a leading quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules.
Understanding Experimental Behavior
DFT calculations are frequently employed to comprehend and support experimental findings. For the related isomer, dibutyl maleate, DFT calculations have been performed to analyze the chemical interaction with PMMA, with a calculated binding energy of 1.591 eV. cumhuriyet.edu.tr This type of analysis provides a theoretical foundation for observed experimental phenomena, but equivalent data for diisobutyl maleate is not available.
Chemical Reactivity Analysis (Hardness, Chemical Potential, Electrophilicity Indexes)
Analysis of chemical reactivity through DFT-derived descriptors like chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) has not been published for this compound. These global reactivity descriptors are fundamental in conceptual DFT and help in predicting the stability and reactivity of molecules. sapub.org For example, a molecule with a large energy gap between its frontier orbitals is considered a "hard" molecule, indicating low reactivity, while a "soft" molecule with a small gap is more reactive. sapub.org
Quantum Chemical Descriptors and Structure-Activity Relationships
No Quantitative Structure-Activity Relationship (QSAR) models based on quantum chemical descriptors for this compound are found in the literature. QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. ijpcbs.comnih.gov These models often use quantum chemical descriptors (e.g., orbital energies, dipole moment, atomic charges) to predict the activity of new compounds. researchgate.net For the dibutyl maleate and PMMA system, a Quantitative Structure-Property Relationship (QSPR) model was used to theoretically predict the glass transition temperature. cumhuriyet.edu.tr
Wavefunction Analysis and Visualization
There are no published studies involving detailed wavefunction analysis and visualization for this compound. Wavefunction analysis programs like Multiwfn allow for the calculation and visualization of real space functions such as electron density and electrostatic potential, providing deep insights into chemical bonding and molecular properties. researchgate.net Visualization of molecular orbitals, electron density, and electrostatic potential maps are standard outputs of such analyses, but have not been generated for this compound in published research. mdpi.com
Computational Modeling of Physicochemical Properties (General)
Computational chemistry provides valuable methods for predicting the physicochemical properties of molecules like this compound, especially when experimental data is limited. These predictions are derived from the molecule's structure using various computational models. Quantitative Structure-Property Relationship (QSPR) models, a subset of Quantitative Structure-Activity Relationship (QSAR) modeling, establish mathematical relationships between the chemical structure and its physical properties. google.com These models utilize descriptors that quantify various aspects of the molecule's topology, geometry, and electronic characteristics to estimate properties such as boiling point, vapor pressure, and solubility.
For this compound, several key physicochemical properties have been predicted using computational methods and are available in chemical databases. These computed values serve as essential inputs for environmental fate and transport models.
Interactive Data Table: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 228.28 g/mol | PubChem circularprocurement.ca |
| XLogP3-AA (Log P) | 2.9 | PubChem circularprocurement.ca |
| Hydrogen Bond Donor Count | 0 | PubChem circularprocurement.ca |
| Hydrogen Bond Acceptor Count | 4 | PubChem circularprocurement.ca |
| Rotatable Bond Count | 9 | PubChem circularprocurement.ca |
| Exact Mass | 228.13615911 Da | PubChem circularprocurement.ca |
| Topological Polar Surface Area | 52.6 Ų | PubChem circularprocurement.ca |
| Heavy Atom Count | 16 | PubChem circularprocurement.ca |
| Complexity | 228 | PubChem circularprocurement.ca |
Note: This table is interactive. Click on headers to sort or filter data where functionality is enabled.
These computed descriptors are fundamental to understanding the potential behavior of this compound. The octanol-water partition coefficient (Log P), for instance, suggests a moderate potential for bioaccumulation, while the polar surface area can influence its absorption and transport across biological membranes. circularprocurement.ca
Simulation of Environmental Performance and Transport
While specific, detailed environmental simulation studies for this compound are not as prevalent in the literature as for its structural isomer, dibutyl maleate, its environmental fate and transport can be predicted using established computational models. scribd.com These simulations are crucial for assessing the potential environmental impact of a chemical following its release. scribd.comaucklandcity.govt.nz The primary modeling approaches include fugacity models and QSAR.
Fugacity Modeling
Fugacity models are mass balance models that describe a chemical's partitioning behavior between different environmental compartments, such as air, water, soil, and sediment. scribd.comechemi.com The concept of fugacity, or "escaping tendency," helps predict the direction of chemical transport and its equilibrium distribution in the environment. echemi.com
A Level III fugacity model, for example, assumes a steady-state condition where chemical input and output rates are constant, but the system is not at equilibrium, allowing for different concentrations in each compartment. scribd.com To run such a model for this compound, key inputs would include its physicochemical properties (like those in the table above), degradation rates in various media, and emission rates into the environment. scribd.com The model would then predict the concentrations and persistence of this compound in air, water, soil, and biota. scribd.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are used to predict the environmental fate properties of a chemical, such as its biodegradability or toxicity to aquatic organisms, based on its molecular structure. google.com For instance, the BIOWIN model, a type of QSAR, predicts the probability of biodegradation. scribd.com Although specific BIOWIN results for this compound are not detailed in the available literature, it is expected, as an ester, to undergo hydrolysis and be readily biodegradable. scribd.com
In regulatory contexts, such as the evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS), a "read-across" approach is often used when data for a specific chemical is lacking. circularprocurement.ca This involves using data from structurally similar chemicals to predict the properties and risks of the target chemical. circularprocurement.ca For this compound, data from other short-chain maleate esters, like dibutyl maleate, might be used to estimate its environmental behavior and potential for bioaccumulation or toxicity, while accounting for structural differences. circularprocurement.ca Transport predictions based on modeling of similar compounds indicate that maleate esters would likely concentrate in soils and waters with minimal impact on the air. aucklandcity.govt.nz
Specialized Research Applications and Derivatives
Diisobutyl Maleate (B1232345) as a Chemical Intermediate
Diisobutyl maleate is a significant intermediate in organic synthesis, leading to the production of various commercially important chemicals. ontosight.aimultichemexports.comsilverfernchemical.com Its structure allows for addition reactions across the double bond, which is a key feature in creating saturated derivatives. celanese.comatamankimya.com
This compound is a precursor for producing derivatives of succinic acid. silverfernchemical.comcelanese.comatamanchemicals.comatamankimya.com Through processes like hydrogenation or acetylation, the double bond in the maleate molecule can be saturated to yield valuable intermediates, such as succinic acid dimethyl ester and other derivatives. celanese.comatamankimya.com These succinic acid derivatives find application in numerous areas of organic synthesis. celanese.comatamankimya.com One method involves reacting dibutyl maleate with an alcohol, such as n-butyl alcohol, in the presence of an alkali alcoholate like sodium butylate, to produce alkyloxy succinates, for instance, di-normal butyl butyloxy succinate. google.com
A major application of this compound is in the manufacturing of sulfosuccinate (B1259242) surfactants. atamanchemicals.comatamankimya.com These anionic surfactants are valued for their wetting, emulsifying, and dispersing properties in industries ranging from detergents and paints to personal care and agriculture. atamanchemicals.comglobenewswire.comatamanchemicals.comontosight.ai The synthesis process involves a two-step reaction. First, maleic anhydride (B1165640) is reacted with isobutanol to form this compound. This ester is then sulfonated by reacting it with a substance like sodium bisulfite to create the final sulfosuccinate surfactant, such as sodium 1,4-diisobutyl sulfosuccinate. ontosight.ai
A typical laboratory-scale synthesis involves the following stages:
Table 1: Synthesis Parameters for Sodium 1,4-diisobutyl sulfosuccinate| Stage | Reactants | Key Parameters | Outcome |
|---|---|---|---|
| Esterification | Maleic anhydride, Isobutanol | Temperature: 60–70°CMolar Ratio: 1:2.2 (Maleic anhydride:Isobutanol)Reaction Time: 4–6 hours | This compound intermediate |
| Sulfonation | this compound, Sodium bisulfite | The this compound is reacted with an aqueous solution of sodium bisulfite. | Sodium 1,4-diisobutyl sulfosuccinate surfactant |
This table illustrates the key parameters for the synthesis of a sulfosuccinate surfactant from maleic anhydride and isobutanol, via a this compound intermediate.
This compound is utilized as an intermediate in the preparation of lactones, which are subsequently used in the synthesis of certain antibacterial compounds. atamanchemicals.com Lactones are a significant group of compounds explored for their antimicrobial potential. mdpi.com For centuries, naturally derived lactones have been used in traditional medicine, and modern research continues to investigate novel lactone structures for their therapeutic properties. mdpi.com Some synthesized lactones have demonstrated the ability to enhance the susceptibility of resistant bacterial strains, such as MRSA, to existing antibiotics, potentially by damaging the bacterial cell membrane. mdpi.com The use of this compound as a starting material provides a synthetic route to these biologically important molecules. atamanchemicals.comuni-regensburg.de
Creation of Sulfosuccinate Surfactants
Research in Fuel Additive Performance
This compound and the closely related dibutyl maleate (DBM) have been investigated as oxygenated fuel additives for diesel engines. doi.org The presence of oxygen in the fuel molecule can influence the combustion process, potentially leading to changes in engine performance and emission characteristics. researchgate.net
The addition of dibutyl maleate to diesel fuel has a noticeable effect on several combustion parameters in a direct injection (DI) diesel engine. doi.org
Cylinder Pressure and Heat Release: Studies have observed that blending DBM with diesel fuel leads to a decrease in the maximum cylinder pressure compared to neat diesel. doi.orgresearchgate.net This is attributed to the lower calorific energy of the DBM additive, which results in a lower amount of heat released during combustion. doi.org However, the maximum pressure rise rate (MPRR) increases with the DBM additive. doi.org The high oxygen content in DBM is thought to enhance the combustion ratio, leading to a faster pressure rise after the initial flame development. doi.org
Soot Formation: While oxygenated additives are often used to reduce particulate matter (PM) or soot, research indicates that ester-type oxygenates like dibutyl maleate may be less effective in soot inhibition than ether-type compounds. researchgate.netmdpi.com Modeling of the chemical kinetics suggests this is because some of the oxygen atoms in the dibutyl maleate molecule participate in the direct formation of carbon dioxide, reducing their availability to oxidize soot precursors. researchgate.netmdpi.com
The changes in combustion characteristics induced by dibutyl maleate also affect key engine performance metrics.
Thermal Efficiency: Research has shown a decrease in indicated thermal efficiency when using DBM-diesel blends. doi.orgresearchgate.netstet-review.org For example, at a specific engine load (15.10 Nm), the indicated thermal efficiency decreased by approximately 20.18% with a D90DBM10 blend (90% diesel, 10% DBM) and 24.25% with a D80DBM20 blend (80% diesel, 20% DBM) compared to pure diesel. doi.orgresearchgate.netstet-review.org This reduction is linked to the lower thermal energy of DBM compared to diesel, which diminishes the conversion of fuel energy into network. doi.org
Specific Fuel Consumption: Correspondingly, the specific fuel consumption (SFC) increases with the addition of DBM. doi.org In one study, SFC increased by 5.08% for a D90DBM10 blend and 8.13% for a D80DBM20 blend compared to neat diesel. doi.org
Table 2: Summary of Dibutyl Maleate's Impact on Diesel Engine Combustion and Performance
| Parameter | Observation | Reported Reason | Source(s) |
|---|---|---|---|
| Max. Cylinder Pressure | Decreased | Lower calorific energy of DBM. doi.org | doi.orgresearchgate.net |
| Max. Pressure Rise Rate | Increased | High oxygen content enhances combustion ratio. doi.org | doi.org |
| Ignition Delay | Increased / Prolonged | Lower cetane number of DBM. doi.org | doi.orgresearchgate.netstet-review.org |
| Combustion Duration | Shortened | Oxygen content provides an advance for the CA50 value. doi.org | doi.org |
| Indicated Thermal Efficiency | Decreased | Lower thermal energy of DBM reduces energy conversion. doi.org | doi.orgresearchgate.netstet-review.org |
| Specific Fuel Consumption | Increased | Higher quantity of the blend is needed to produce the same power output. doi.org | doi.org |
This table summarizes findings from experimental studies on the effects of adding Dibutyl Maleate (DBM) as an additive to diesel fuel.
Impact on Combustion Characteristics in Internal Combustion Engines
This compound in Advanced Materials Science
This compound (DIBM) is an organic compound recognized for its utility as a plasticizer and a monomer in polymer applications. github.com Its chemical structure allows it to enhance the flexibility, durability, and environmental resistance of various materials, making it a valuable component in the automotive, construction, and consumer goods industries. github.com
This compound is a significant component in the formulation of advanced adhesives, coatings, and sealants, where it primarily functions as a comonomer and plasticizer. github.comdataintelo.comjustdial.com Its incorporation into polymer systems, particularly vinyl and acrylic emulsions, leads to marked improvements in material properties. ataman-chemicals.com
For coatings, this compound acts as a coalescing agent and solvent, promoting the formation of a uniform and continuous film. justdial.com Research has shown that its presence improves key characteristics such as adhesion, gloss, and weather resistance. justdial.com It is particularly beneficial in high-performance coatings where durability is paramount. dataintelo.com Furthermore, its use can enhance water resistance and UV filtration in paint formulations. atamanchemicals.com
A notable area of development is its use in polyaspartic technology. In this process, an amine reacts with a dialkyl maleate, such as this compound, through a Michael addition reaction. wikipedia.org The resulting polyaspartic ester products are then formulated into high-performance, rapid-curing coatings, adhesives, and sealants. atamanchemicals.comwikipedia.org
Table 1: Effects of this compound in Adhesives, Coatings, and Sealants
| Property Enhanced | Description | Application Area |
| Flexibility & Durability | Reduces hardness and brittleness in polymer films. ataman-chemicals.com | Adhesives, Coatings |
| Adhesion | Improves bonding strength to various substrates. justdial.commarkwideresearch.com | Adhesives, Sealants |
| Water Resistance | Increases the hydrophobicity of polymer films. atamanchemicals.com | Coatings, Sealants |
| Weather Resistance | Enhances durability against environmental factors. justdial.com | Coatings |
| UV Filtration | Improves the ability of coatings to filter ultraviolet light. atamanchemicals.com | Paints |
This compound is frequently used as a comonomer in the emulsion polymerization of specialty resins, particularly with vinyl and acrylic monomers. ataman-chemicals.comchemceed.com Its role as a plasticizer and modifier is critical in tailoring the properties of these resins for specific industrial applications. github.com
In the plastics industry, DIBM is incorporated into polyvinyl chloride (PVC) and vinyl acetate (B1210297) copolymer formulations. chemceed.com As a plasticizer, it imparts greater flexibility and durability to the final plastic products, which can range from films to various molded articles. github.comjustdial.com Its copolymerization with vinyl chloride can produce microporous compounds with enhanced heat resistance. pvcplast.net
The paper and textile industries also utilize emulsions prepared with this compound. atamanchemicals.com These emulsions can be applied as finishing agents or binders. In acrylic emulsions, DIBM is used as a co-monomer for manufacturing a variety of resins and adhesives, including some food-grade additives. ataman-chemicals.com The versatility of DIBM allows it to be used in the formulation of plastisols, dispersions, and synthetic lubricants as well. chemceed.com
Table 2: Industrial Applications of this compound-Based Resins and Emulsions
| Industry | Specific Application | Function of this compound |
| Plastics | Plasticizer for PVC and vinyl copolymers. justdial.comchemceed.com | Enhances flexibility and durability. github.com |
| Paints & Coatings | Comonomer in vinyl and acrylic emulsions. ataman-chemicals.comchemceed.com | Improves film formation and resistance properties. justdial.com |
| Adhesives | Comonomer for acrylic emulsion adhesives. ataman-chemicals.com | Reduces brittleness, improves bond strength. ataman-chemicals.commarkwideresearch.com |
| Textiles | Component in finishing agents and dipping agents. atamanchemicals.comindustrialchemicals.gov.au | Imparts specific properties to fabrics. |
| Paper | Used in the preparation of emulsions for paper treatment. atamanchemicals.com | Acts as a binder or coating component. |
While the primary applications of this compound are in plastics and coatings, it also has reported commercial uses in the textile industry. industrialchemicals.gov.au It is identified as a component in textile dyeing and finishing products and as a dipping agent for fabrics. atamanchemicals.comindustrialchemicals.gov.au
In these applications, DIBM likely functions as a plasticizer or a carrier for other chemical agents, helping to improve the hand-feel, flexibility, or other properties of the finished textile. Its role could be to facilitate the even application of dyes or finishes onto the fabric surface. However, detailed public research findings specifically documenting the mechanisms and outcomes of its use in modern textile dyeing and finishing processes are not as extensive as in other fields. Its inclusion in lists of chemicals for textile applications suggests its utility in specialized formulations. industrialchemicals.gov.au
Q & A
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density (g/cm³) | 1.001 | |
| Boiling Point (°C) | 246.19–283.5 | |
| Flash Point (°C) | 129.8 | |
| Vapor Pressure (Pa) | 5.5 |
Basic: How can this compound be synthesized, and what reaction parameters optimize yield?
Answer:
this compound is typically synthesized via esterification of maleic anhydride with isobutanol using acid catalysts (e.g., H₂SO₄). A reactive distillation setup (as modeled for dimethyl maleate ) improves yield by continuously removing water. Key parameters include:
- Molar ratio : Excess isobutanol (5:1) shifts equilibrium toward ester formation .
- Temperature : 80–100°C balances reaction rate and side reactions (e.g., isomerization).
- Catalyst loading : 1–2 wt% H₂SO₄ minimizes decomposition.
Post-synthesis, purification via vacuum distillation (≤0.1 MPa) achieves >95% purity .
Advanced: How can researchers address contradictions in this compound’s ecotoxicological data?
Answer:
Current ecotoxicity data are limited, with read-across approaches often used from structurally similar esters (e.g., dimethyl glutarate) . For aquatic toxicity, conflicting results may arise from:
- Test organism variability : Algae (EC₅₀: 10–50 mg/L) are more sensitive than daphnia (EC₅₀: 100–200 mg/L) due to differences in lipid content and metabolic pathways .
- Hydrolysis products : Maleic acid (a hydrolysis byproduct) contributes to toxicity but degrades rapidly in alkaline water, complicating long-term assessments .
To resolve discrepancies, standardized OECD 201/211 tests under varied pH (4–9) and temperature (15–25°C) are recommended, with GC-MS monitoring of degradation products .
Advanced: What methodologies validate this compound’s role in polymer modification?
Answer:
In polymer systems (e.g., polyesters or silicones), this compound acts as a crosslinking agent or plasticizer. Key validation steps include:
FTIR/Raman spectroscopy : Confirm ester carbonyl (C=O) peak retention at 1720–1740 cm⁻¹ post-polymerization .
DSC/TGA : Assess glass transition temperature (Tg) reduction (indicating plasticization) or thermal stability changes .
Mechanical testing : Measure tensile strength and elongation at break to quantify plasticizer efficiency .
For example, in polyurethane coatings, 5–10 wt% this compound increases flexibility by 30–50% without compromising adhesion .
Advanced: How should researchers design in vivo toxicology studies for this compound given data gaps?
Answer:
A tiered approach is critical due to limited data :
Acute toxicity : Follow OECD 423 (oral) and 402 (dermal) guidelines, focusing on endpoints like LD₅₀ and skin irritation.
Subchronic exposure : 90-day rodent studies (OECD 408) at 50–500 mg/kg/day to identify NOAEL/LOAEL, prioritizing liver/kidney histopathology .
Read-across justification : Use data from diisobutyl phthalate (DIBP) for mechanistic insights (e.g., peroxisome proliferation), but validate via comparative metabolomics .
Note: Include solvent controls (e.g., corn oil) to isolate compound-specific effects .
Basic: What safety protocols are essential when handling this compound in lab settings?
Answer:
- PPE : Nitrile gloves (≥0.11 mm thickness), chemical goggles, and lab coats .
- Ventilation : Use fume hoods for reactions; monitor airborne concentrations via NIOSH Method 1459 .
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
- First aid : For eye contact, irrigate with water ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Advanced: What analytical techniques resolve structural ambiguities in this compound identification?
Answer:
Misidentification risks arise from CAS registry conflicts (e.g., 14234-82-3 vs. 7283-69-4 ). Confirm identity via:
NMR : Compare ¹H NMR peaks (δ 5.8–6.3 ppm for maleate doublet; δ 1.0–1.5 ppm for isobutyl CH₃) .
GC-MS : Match retention time and fragmentation pattern (m/z 228 → 99 [C₄H₃O₃⁺]) to certified standards .
Elemental analysis : Validate C (63.14%) and H (8.83%) content .
Advanced: How can computational modeling predict this compound’s environmental fate?
Answer:
Use EPI Suite or OPERA models to estimate:
- Bioconcentration factor (BCF) : LogP ~3.42 suggests moderate bioaccumulation (BCF ~500 L/kg) .
- Hydrolysis half-life : pH-dependent; t₁/₂ = 150 days (pH 7) vs. 2 days (pH 9) .
- Atmospheric oxidation : OH radical rate constant (kOH) ~1.5×10⁻¹¹ cm³/molecule·s, indicating ~14-day persistence .
Validate with experimental biodegradation tests (OECD 301F) and QSAR adjustments for esterase-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
